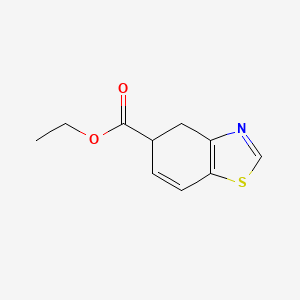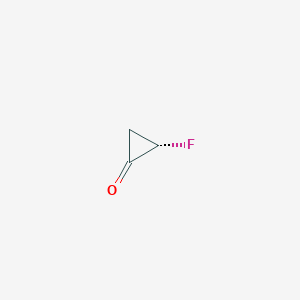
(2S)-2-Fluorocyclopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Fluorocyclopropan-1-one is an organic compound characterized by a cyclopropane ring substituted with a fluorine atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Fluorocyclopropan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated diazo compound with an alkene under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Fluorocyclopropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Fluorocyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Fluorocyclopropan-1-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can induce strain in target molecules, affecting their reactivity. The ketone group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Fluorocyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(1R,2S)-2-Fluorocyclopropanamine: Contains an amine group instead of a ketone.
(2S,4S)-4-Fluorocyclopropan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
(2S)-2-Fluorocyclopropan-1-one is unique due to the presence of both a fluorine atom and a ketone group on a strained cyclopropane ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
496916-09-7 |
|---|---|
Molecular Formula |
C3H3FO |
Molecular Weight |
74.05 g/mol |
IUPAC Name |
(2S)-2-fluorocyclopropan-1-one |
InChI |
InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1 |
InChI Key |
VXUYNRQBKFFRKO-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@@H](C1=O)F |
Canonical SMILES |
C1C(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
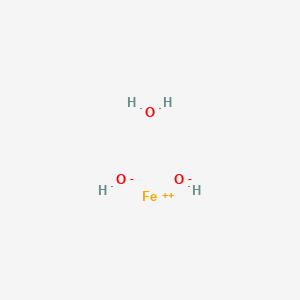
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
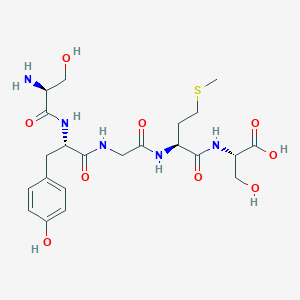
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)

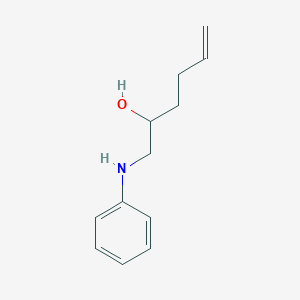

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
